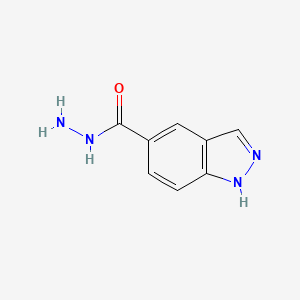

1H-Indazole-5-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIUWAAVOMKSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 1H-Indazole-5-carbohydrazide for Advanced Drug Discovery

Introduction: The Privileged Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The 1H-indazole nucleus is a quintessential example of such a scaffold.[1] This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, serves as the structural foundation for numerous pharmacologically active compounds, demonstrating a vast spectrum of activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2] The thermodynamic stability of the 1H-tautomer over the 2H-form makes it the predominant and most relevant isomer in biological systems.[1]

This guide focuses on a particularly valuable derivative: 1H-Indazole-5-carbohydrazide . The strategic placement of the carbohydrazide moiety at the C-5 position transforms the simple indazole core into a highly versatile and reactive building block. The hydrazide group is a key pharmacophore in its own right and a crucial synthetic handle for constructing more complex molecular architectures through reactions like condensation and amide coupling.[3] For researchers and drug development professionals, understanding the nuanced chemical properties, synthesis, and reactive potential of this compound is fundamental to leveraging its power in the design of next-generation therapeutics, particularly in the realm of kinase inhibition.

Chemical Structure and Physicochemical Properties

This compound is an organic compound characterized by the indazole bicyclic system with a carbohydrazide functional group (-CONHNH₂) attached to position 5 of the benzene ring.[4] The presence of multiple nitrogen and oxygen atoms allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets.[4]

Tautomerism and Structure

The indazole ring exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is the predominant form.[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₄O | [4][5] |

| Molecular Weight | 176.18 g/mol | [4][5] |

| CAS Number | 1005205-25-3 | [4] |

| Appearance | Solid at room temperature (likely crystals or powder) | [4] |

| pKa (Indazole Base) | 13.86 (Indazole to Indazolate) | [6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol) | [4] |

Synthesis Protocol: From Carboxylic Acid to Hydrazide

The most direct and widely adopted method for synthesizing carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically high-yielding and robust. The following protocol outlines a reliable, two-step synthesis of this compound starting from the commercially available 1H-indazole-5-carboxylic acid, based on analogous and well-established procedures for other indazole isomers.[3][7]

Experimental Workflow Diagram

Caption: Two-step synthesis workflow for this compound.

Step 1: Esterification of 1H-Indazole-5-carboxylic acid

Principle: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Using methanol in excess serves as both the reactant and the solvent, driving the equilibrium towards the ester product. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add 1H-indazole-5-carboxylic acid (1.0 eq).

-

Add methanol (approx. 10-15 mL per gram of carboxylic acid) to suspend the solid.

-

Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, typically 2-3 drops as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

The methyl ester product, being less polar, will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Methyl 1H-indazole-5-carboxylate.

Step 2: Hydrazinolysis of Methyl 1H-indazole-5-carboxylate

Principle: This step involves a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the more stable hydrazide. The reaction is typically performed in an alcohol solvent and driven to completion by heating.[3][7]

Methodology:

-

Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.[3]

-

Add hydrazine hydrate (NH₂NH₂·H₂O), typically 1.5 to 2.0 equivalents, to the solution.[3][7] The use of a slight excess ensures the complete conversion of the ester.

-

Heat the resulting solution to reflux for 4-5 hours. The product, this compound, is often less soluble in ethanol than the starting ester and may begin to precipitate during the reaction.[7]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[7]

-

Dry the product under vacuum to yield pure this compound.

Spectral Analysis: A Structural Fingerprint

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Indazole Protons: The aromatic region should display signals for H-3, H-4, H-6, and H-7. H-3 will likely appear as a singlet downfield (around 8.1-8.3 ppm). H-4 will be a singlet or a narrow doublet further downfield (around 8.5-8.8 ppm) due to its proximity to the electron-withdrawing carbohydrazide group. H-7 and H-6 will form an AX or AB system, appearing as doublets or doublet of doublets between 7.5-7.8 ppm.

-

NH Protons: The spectrum will show three exchangeable protons. The indazole N-H proton will be a broad singlet at a very downfield chemical shift (>13 ppm).[3] The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, typically between 4.5 and 9.5 ppm, depending on the solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will show 8 distinct signals.

-

Carbonyl Carbon: The C=O carbon of the hydrazide will be the most downfield signal, expected around 165-170 ppm.[9]

-

Aromatic Carbons: The seven carbons of the indazole ring will appear in the aromatic region (approx. 110-145 ppm). The chemical shifts will be influenced by the nitrogen atoms and the C-5 substituent.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretches of the indazole and hydrazide groups.

-

C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the amide I band (carbonyl stretch) of the hydrazide.[3]

-

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring and pyrazole ring vibrations.

-

-

Mass Spectrometry (MS): The Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum should show a clear molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 176 or 177, respectively, confirming the molecular weight.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole core is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Kinases like Pim, FGFR, and EGFR are crucial nodes in signaling pathways that drive cell proliferation, survival, and resistance to apoptosis; their dysregulation is a hallmark of many cancers.[11][12][13] this compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The hydrazide moiety can be readily reacted with various aldehydes, ketones, or carboxylic acids to generate diverse derivatives, allowing for systematic Structure-Activity Relationship (SAR) studies.[1][3]

Targeting the JAK/STAT/Pim-1 Signaling Pathway

The Pim-1 kinase, a serine/threonine kinase, is a downstream effector of the JAK/STAT signaling pathway and a key regulator of cell survival and proliferation.[11] Its overexpression is linked to poor prognosis in numerous hematological and solid tumors.[14] Pim-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins like Bad, and by phosphorylating cell cycle inhibitors like p21 and p27, targeting them for degradation.[12][15] Therefore, inhibiting Pim-1 is a highly attractive strategy for cancer therapy.

Caption: The JAK/STAT/Pim-1 signaling pathway and the point of intervention for indazole-based inhibitors.

Safety and Handling

This compound should be handled with appropriate laboratory precautions. According to available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity and therapeutic potential. Its robust synthesis, predictable spectral characteristics, and, most importantly, the proven success of the indazole scaffold in clinical applications make it an invaluable tool for drug discovery. For researchers dedicated to developing novel treatments for diseases like cancer, a thorough understanding of this key building block provides a significant strategic advantage in the rational design and synthesis of potent and selective inhibitors of critical disease pathways.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. CAS 1005205-25-3: this compound [cymitquimica.com]

- 5. achmem.com [achmem.com]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

An In-Depth Technical Guide to 1H-Indazole-5-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-carbohydrazide is a heterocyclic organic compound featuring a bicyclic indazole core fused to a carbohydrazide functional group. This unique molecular architecture serves as a valuable building block in medicinal chemistry, primarily due to the indazole moiety's prevalence as a "privileged scaffold" in numerous biologically active compounds. The carbohydrazide group offers a versatile reactive handle for constructing more complex molecules, particularly through the formation of hydrazones and other derivatives. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics, particularly as kinase inhibitors.

Core Chemical Identity and Properties

The fundamental identification and key physicochemical properties of this compound are summarized below. Understanding these parameters is critical for its effective use in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 1005205-25-3 | [1] |

| Molecular Formula | C₈HⲈN₄O | [1] |

| Molecular Weight | 176.18 g/mol | [1][2] |

| Appearance | Typically a solid at room temperature | [3] |

| Solubility | Potential solubility in polar solvents | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid. This method, adapted from established procedures for analogous indazole carbohydrazides, ensures high purity and good yield.[4]

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate

This initial esterification step is crucial for activating the carboxylic acid for subsequent reaction with hydrazine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-indazole-5-carboxylic acid in methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 1H-indazole-5-carboxylate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate.

-

Reaction Setup: Dissolve the methyl 1H-indazole-5-carboxylate from Step 1 in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours until the starting material is consumed, as indicated by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, as well as distinct resonances for the -NH and -NH₂ protons of the carbohydrazide group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule, including the carbonyl carbon of the carbohydrazide group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole and hydrazide moieties, as well as a strong C=O stretching vibration for the carbonyl group.[4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (176.18 g/mol ).[1]

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[5][6] this compound serves as a key intermediate for the synthesis of a diverse range of bioactive molecules, most notably in the field of oncology as kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole nucleus is a well-established hinge-binding motif in many kinase inhibitors. The carbohydrazide functionality of this compound allows for the facile introduction of various substituents, enabling the exploration of the chemical space around the indazole core to optimize potency and selectivity against specific kinase targets.

Patents and scientific literature describe the use of indazole derivatives, including those derived from carbohydrazides, as inhibitors of a variety of kinases such as:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this kinase is a key strategy in anti-angiogenic cancer therapy.[7]

-

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[8]

-

PKMYT1 Kinase: This kinase is involved in cell cycle regulation, and its inhibition is being explored as a novel anti-cancer approach.[9]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): This kinase is involved in inflammation and cell death pathways.[10]

Workflow for Derivatization in Drug Discovery

Caption: Workflow for generating and screening indazole-based compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactive nature of the carbohydrazide handle make it an attractive starting material for generating libraries of compounds for biological screening. The established importance of the indazole scaffold in kinase inhibition underscores the potential of derivatives of this compound to yield next-generation therapeutics for the treatment of cancer and other diseases. This guide provides a foundational understanding of this important molecule to aid researchers in its effective application.

References

- 1. rsc.org [rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. CAS 1005205-25-3: this compound [cymitquimica.com]

- 4. jocpr.com [jocpr.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 8. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 10. SG11202102405YA - 1h-indazole carboxamides as receptor-interacting protein kinase 1 inhibitors (ripk1) - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) for 1H-Indazole-5-carbohydrazide

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Indazole-5-carbohydrazide

Preamble: A Note on Scientific Integrity and Data Availability

In the pursuit of scientific advancement, the rigorous and transparent handling of data is paramount. This guide addresses the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and spectral databases did not yield a complete, validated set of experimental NMR, IR, and MS data for this specific compound.

Therefore, this document is structured not as a simple repository of data, but as an in-depth methodological guide. It is designed for researchers, scientists, and drug development professionals, outlining the necessary steps to synthesize, purify, and characterize this compound. The spectral data presented herein are predicted values , derived from established principles of spectroscopy and by careful analogy to structurally related compounds. This approach ensures scientific integrity while providing a robust framework for researchers to follow when they obtain experimental data.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The carbohydrazide functional group is a versatile synthon, often used to prepare more complex molecules like hydrazones or pyrazoles, which can act as key pharmacophores. The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel therapeutic agents.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. This guide provides the essential protocols and interpretive logic required to confirm the identity, structure, and purity of this compound using the cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purification Protocol

The most direct and widely adopted method for the synthesis of carbohydrazides is the hydrazinolysis of a corresponding ester.[1][2][3] This approach is efficient and typically proceeds under mild conditions.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process starting from the commercially available 1H-indazole-5-carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate

-

To a stirred suspension of 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude ester.

Step 2: Synthesis of this compound

-

Suspend the crude Methyl 1H-indazole-5-carboxylate (1.0 eq) in ethanol (approx. 15-20 mL per gram of ester).

-

Add hydrazine hydrate (80% solution, 3.0-5.0 eq) to the suspension.[3][4] The use of excess hydrazine drives the reaction to completion.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The desired carbohydrazide product will typically precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for this compound. These predictions are foundational for interpreting experimentally acquired data.

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the chemical environment and connectivity of protons. For this molecule, a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable N-H protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| N1-H (Indazole) | 13.0 - 13.5 | Broad Singlet (br s) | - | Exchangeable proton. Chemical shift is concentration-dependent. |

| C(=O)NH | 9.5 - 10.0 | Broad Singlet (br s) | - | Exchangeable proton. |

| C4-H | 8.3 - 8.5 | Doublet (d) or Singlet (s) | J ≈ 1.0-1.5 Hz (if coupled to H6) | Expected to be the most downfield aromatic proton due to proximity to the electron-withdrawing carbohydrazide group. May appear as a sharp singlet. |

| C7-H | 7.6 - 7.8 | Doublet (d) | J ≈ 8.5-9.0 Hz | Typical ortho coupling to H6. |

| C6-H | 7.8 - 8.0 | Doublet of Doublets (dd) | J ≈ 8.5-9.0 Hz, J ≈ 1.5-2.0 Hz | Ortho coupling to H7 and meta coupling to H4. |

| C3-H | 8.1 - 8.3 | Singlet (s) | - | Characteristic chemical shift for the H3 proton of the indazole ring. |

| NH₂ | 4.5 - 5.0 | Broad Singlet (br s) | - | Exchangeable protons. |

-

Causality Behind Predictions: The predicted shifts for the indazole ring protons are based on data for similarly substituted indazoles.[5][6] The electron-withdrawing nature of the C5-substituent deshields the adjacent H4 and H6 protons, shifting them downfield. The exchangeable protons of the indazole NH and the hydrazide group are expected at very low field in DMSO-d₆ due to strong hydrogen bonding with the solvent.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O | 165 - 170 | Carbonyl carbon, significantly deshielded. |

| C 7a | 139 - 142 | Bridgehead carbon adjacent to N1. |

| C 3 | 133 - 136 | C3 of the pyrazole ring. |

| C 3a | 122 - 125 | Bridgehead carbon adjacent to C4. |

| C 5 | 126 - 129 | Carbon bearing the carbohydrazide substituent. |

| C 6 | 120 - 123 | Aromatic CH. |

| C 4 | 118 - 121 | Aromatic CH. |

| C 7 | 110 - 113 | Aromatic CH, typically the most upfield carbon. |

-

Expertise in Interpretation: The chemical shifts are estimated based on substituent effects on the indazole ring system.[8][9] The carbonyl carbon is readily identifiable by its characteristic downfield shift. The relative positions of the aromatic carbons are predicted based on electronic effects and comparison with known indazole derivatives.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands (KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group & Vibration Mode |

| 3400 - 3200 | Strong, Broad | N-H Stretching (Indazole NH, Hydrazide NH & NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| ~1660 | Strong, Sharp | C=O Stretching (Amide I band) |

| ~1620 | Medium | N-H Bending (Amide II band) / C=C Aromatic Stretching |

| ~1550 | Medium | C=C Aromatic Stretching |

| 800 - 900 | Strong | Aromatic C-H Out-of-plane Bending |

-

Trustworthiness of Data: These predictions are based on well-established correlation tables and literature values for hydrazides and aromatic heterocycles.[10][11][12] The N-H stretching region is expected to be a complex, broad absorption due to multiple N-H bonds and hydrogen bonding. The most diagnostic peak will be the strong, sharp C=O stretch of the amide group.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) in positive mode is ideal for observing the protonated molecular ion [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₈N₄O |

| Exact Mass | 176.0698 g/mol |

| [M+H]⁺ (for ESI-MS) | m/z 177.0771 |

| M⁺˙ (for EI-MS) | m/z 176.0698 |

-

Predicted Fragmentation Pathway (EI-MS): Electron impact ionization can induce fragmentation, providing structural clues.[14][15]

Caption: A plausible EI-MS fragmentation pathway for this compound.

-

Authoritative Grounding: The primary fragmentation is expected to be the loss of the aminyl radical (•NHNH₂) or the entire carbohydrazide radical (•CONHNH₂), leading to stable acylium or indazolyl cations, respectively.[16][17][18] Subsequent loss of carbon monoxide from the acylium ion is also a common fragmentation pathway.

Conclusion: A Self-Validating System for Structural Confirmation

This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. By following the outlined protocols, a researcher can generate high-quality experimental data. The predicted spectral values and interpretations presented here serve as a benchmark for validating those results. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system:

-

MS confirms the molecular weight and formula.

-

IR confirms the presence of key functional groups (C=O, N-H).

-

¹³C NMR confirms the number of unique carbon environments and the presence of the carbonyl and aromatic ring.

-

¹H NMR confirms the substitution pattern on the indazole ring and the overall proton count.

Only when the experimental data are in full agreement with these predicted signatures can the structure of the synthesized compound be confirmed with a high degree of confidence.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scienceready.com.au [scienceready.com.au]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

A Methodological Approach to the Solubility and Stability Profiling of 1H-Indazole-5-carbohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-5-carbohydrazide is a heterocyclic compound featuring an indazole core linked to a carbohydrazide functional group. Such scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The successful progression of any new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, primarily its aqueous solubility and chemical stability. This guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of this compound. It details the theoretical underpinnings, provides field-proven experimental protocols, and explains the causality behind methodological choices, ensuring a robust and self-validating approach to characterization.

Physicochemical Foundation of this compound

A molecule's structure dictates its behavior. The this compound molecule (Figure 1) possesses distinct features that govern its solubility and stability profile.

-

Indazole Ring: The bicyclic indazole system is aromatic. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] The ring system contains nitrogen atoms that can participate in hydrogen bonding as both donors (N-H) and acceptors.

-

Carbohydrazide Group (-CONHNH₂): This functional group is highly polar and capable of extensive hydrogen bonding, suggesting potential solubility in polar solvents.[3] The hydrazide moiety is also known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which is a critical consideration for stability.[4][5]

Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₈N₄O Molecular Weight: 176.18 g/mol [3][6]

A preliminary analysis of the structure is the first step in designing a solubility study, as it helps in the rational selection of solvents to test.[7]

Thermodynamic Solubility Profiling

The objective of solubility profiling is to determine the equilibrium concentration of a solute in a solvent at a given temperature. For pharmaceutical development, the shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9]

Causality of Experimental Design

The choice of the shake-flask method is deliberate; it ensures that a true equilibrium between the dissolved and undissolved solid is achieved, providing a definitive measure of thermodynamic solubility.[8][9] Kinetic solubility methods, while faster, measure the point of precipitation and can often overestimate the true equilibrium solubility. The pH range selected for aqueous buffers (pH 1.2 to 6.8) is mandated by regulatory guidelines, such as those from the World Health Organization (WHO), for Biopharmaceutics Classification System (BCS) biowaiver applications, as it represents the physiological pH range of the gastrointestinal tract.[10]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in various solvents and aqueous buffers.

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials, each containing a known volume of the desired solvent (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO). "Excess" is confirmed by the visible presence of undissolved solid.[9]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in solution reaches a plateau (does not change significantly between measurements).[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of a pre-validated analytical method, typically a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.[7]

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The pH of aqueous samples should be verified at the end of the experiment to ensure the buffer capacity was not exceeded.[9]

Data Presentation: Solubility Summary

Quantitative solubility data should be organized into a clear, comparative table.

| Solvent/Buffer System | Temperature (°C) | Measured Solubility (mg/mL) | pH (at conclusion) |

| 0.1 N HCl (pH 1.2) | 37 | [Insert Data] | [Insert Data] |

| Acetate Buffer (pH 4.5) | 37 | [Insert Data] | [Insert Data] |

| Phosphate Buffer (pH 6.8) | 37 | [Insert Data] | [Insert Data] |

| Purified Water | 25 | [Insert Data] | [Insert Data] |

| Methanol | 25 | [Insert Data] | N/A |

| Ethanol | 25 | [Insert Data] | N/A |

| Acetonitrile | 25 | [Insert Data] | N/A |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] | N/A |

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment and Forced Degradation

Stability testing is essential for identifying degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[11] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[11][12]

Predicted Degradation Pathways

Based on the indazole and carbohydrazide moieties, several degradation pathways can be anticipated:

-

Hydrolysis: The carbohydrazide group is susceptible to cleavage under both acidic and basic conditions, potentially yielding 1H-indazole-5-carboxylic acid and hydrazine. Hydrazide stability is known to be pH-dependent, with increased stability observed closer to neutral pH.[5]

-

Oxidation: The indazole ring and hydrazide group can be susceptible to oxidation, for example, by hydrogen peroxide, potentially forming N-oxides or other oxidative adducts.[13]

-

Photodegradation: A known photochemical rearrangement for 1H-indazoles is phototransposition into the more stable benzimidazole structure upon exposure to UV light.[13]

-

Thermal Degradation: Exposure to high heat can lead to decomposition of the molecule.[13]

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate potential degradation products for analytical method development, following principles outlined in ICH guidelines.[12]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C) for a set duration. Separately, heat the stock solution.

-

Photolytic Degradation: Expose the solid powder and the stock solution to a calibrated light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Monitoring: Monitor the reactions over time (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the temperature or reagent concentration.

-

Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Development of a Stability-Indicating Method (SIM)

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[14][15] A reverse-phase HPLC method with UV or Diode Array Detection (DAD) is the standard approach.

-

Method Development: Use the stressed samples to develop an HPLC method that separates the parent peak (this compound) from all generated degradation product peaks.

-

Method Validation: The method must be validated for specificity. This is demonstrated by showing that the degradation peaks are well-resolved from the parent peak. Peak purity analysis using a DAD is crucial to ensure the parent peak is spectrally pure and free of any co-eluting degradants.[14]

Data Presentation: Forced Degradation Summary

Results should be tabulated to show the extent of degradation and the number of degradation products formed under each condition.

| Stress Condition | Reagent/Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 80 °C / 24h | [Insert Data] | [Insert Data] | [Insert Data] |

| Base Hydrolysis | 0.1 N NaOH | 60 °C / 8h | [Insert Data] | [Insert Data] | [Insert Data] |

| Oxidation | 3% H₂O₂ | RT / 24h | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solid) | 105 °C | 48h | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic (Soln) | ICH Q1B | RT | [Insert Data] | [Insert Data] | [Insert Data] |

Visualization: Forced Degradation & SIM Development Workflow

This diagram outlines the integrated process of stress testing and analytical method development.

Caption: Workflow for Forced Degradation and SIM Development.

Conclusion and Recommendations

This guide provides a robust, methodology-focused framework for characterizing the solubility and stability of this compound. By employing the gold-standard shake-flask method, researchers can obtain reliable thermodynamic solubility data across a range of pharmaceutically relevant solvents and pH conditions. The systematic forced degradation study, coupled with the development of a validated stability-indicating HPLC method, is critical for understanding the molecule's intrinsic stability and potential degradation pathways. The insights gained from these studies are indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1005205-25-3: this compound [cymitquimica.com]

- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 15. ijcrt.org [ijcrt.org]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 1H-Indazole-5-carbohydrazide Derivatives

Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1H-indazole core is a remarkable heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities. From potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents, indazole derivatives have demonstrated considerable therapeutic promise.[1][2] This guide delves into a specific, yet underexplored, class of these compounds: 1H-Indazole-5-carbohydrazide derivatives . We will explore their potential therapeutic targets, grounded in the established pharmacology of the broader indazole family, and provide a technical framework for their investigation.

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to be a catalyst for further research into this promising chemical space by providing not just a review of the field, but a practical guide to the experimental validation of these potential new therapeutics.

The Strategic Importance of the 5-Carbohydrazide Moiety

While much of the research on bioactive indazoles has focused on substitutions at the N1, C3, and C6 positions, the C5 position offers a unique vector for molecular interactions. The introduction of a carbohydrazide group (-CONHNH₂) at this position is a strategic choice for several reasons:

-

Hydrogen Bonding Hub: The carbohydrazide moiety is rich in hydrogen bond donors and acceptors, making it an excellent anchor for binding to the active sites of various enzymes and receptors.

-

Versatile Synthetic Handle: This functional group serves as a versatile intermediate for the synthesis of a diverse library of derivatives through reactions with aldehydes, ketones, and other electrophiles.

-

Bioisosteric Potential: The carbohydrazide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, potentially improving pharmacokinetic properties like cell permeability and metabolic stability.

A critical insight from related indazole structures suggests that a suitably substituted carbohydrazide moiety can be crucial for potent biological activity. For instance, at the C3 position, it has been shown to be vital for strong inhibitory activity against the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology.[3] This precedent strongly suggests that the 5-carbohydrazide scaffold warrants thorough investigation.

Potential Therapeutic Targets: A Landscape of Opportunity

Based on the extensive body of research on indazole derivatives, we can extrapolate a number of high-priority therapeutic targets for this compound compounds. The primary areas of investigation should include oncology, inflammation, and infectious diseases.

Oncology: Targeting the Kinome

The most profound impact of indazole derivatives has been in the development of kinase inhibitors for cancer therapy.[1] Several commercially available anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core.[1] The this compound scaffold is a promising starting point for the development of inhibitors against several key kinase families.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A crucial mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Numerous indazole derivatives have shown potent VEGFR-2 inhibitory activity.[1]

-

Aurora Kinases (AURK): A family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[1]

-

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers. Indazole-based compounds have been successfully developed as FGFR inhibitors.[1]

-

GSK-3β (Glycogen Synthase Kinase 3β): This kinase is involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is linked to several cancers.[1]

Table 1: IC₅₀ Values of Representative Indazole Kinase Inhibitors

| Indazole Derivative Class | Target Kinase | Representative IC₅₀ (nM) | Reference |

| Arylsulphonyl indazoles | VEGFR-2 | 5.4 | [1] |

| 3-(pyrrolopyridin-2-yl)indazoles | Aurora Kinase A | 8.3 | [1] |

| 1H-indazol-3-amine derivatives | FGFR1 | < 4.1 | [1] |

| Methoxy-substituted indazoles | GSK-3β | 350 | [1] |

| 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides | TTK | 2.9 | [1] |

This table presents data for various indazole derivatives to illustrate the potential potency of the scaffold, not specifically for this compound derivatives for which public data is limited.

Anti-Inflammatory Activity: Modulating Key Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5][6]

-

Pro-inflammatory Cytokines: Molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) play a central role in the inflammatory cascade. Inhibition of their production or signaling is a validated therapeutic strategy.

Antimicrobial Potential

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. The indazole scaffold has been explored for its antibacterial and antifungal activities.[7] The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Experimental Workflows: A Roadmap to Target Validation

The following section provides a detailed, step-by-step guide for the synthesis and biological evaluation of a library of this compound derivatives.

Synthesis and Derivatization

The synthesis of the core this compound scaffold is a critical first step. A plausible synthetic route is outlined below.

Caption: Synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of this compound

-

Esterification: To a solution of 5-carboxy-1H-indazole in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, neutralize the reaction mixture and extract the product. Purify the resulting methyl 1H-indazole-5-carboxylate by column chromatography.

-

Hydrazinolysis: Dissolve the purified ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 4-6 hours. Upon cooling, the this compound product will precipitate. Filter, wash with cold ethanol, and dry the solid.

Protocol 2: Synthesis of Schiff Base/N-Acylhydrazone Derivatives

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Add an equimolar amount of the desired aromatic aldehyde or ketone.

-

Add a catalytic amount of an acid (e.g., acetic acid) if necessary.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to allow the product to crystallize.

-

Filter, wash, and recrystallize the product to obtain the pure derivative.

In Vitro Biological Evaluation

A tiered screening approach is recommended to efficiently identify promising compounds and elucidate their mechanism of action.

Caption: Workflow for in vitro biological evaluation.

Protocol 3: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., K562, A549, PC-3, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized indazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[9]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Protocol 4: LanthaScreen™ Eu Kinase Binding Assay (Generic Protocol)

This is a generic protocol that should be optimized for the specific kinase of interest.

-

Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).

-

Compound Dispensing: Dispense the test compounds into a 384-well plate.

-

Kinase/Antibody Addition: Add the kinase and anti-tag antibody mixture to the wells.

-

Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Fluorescence Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

-

Data Analysis: Calculate the emission ratio and determine the IC₅₀ values.

Illustrative Signaling Pathway: Targeting the VEGFR-2 Pathway in Angiogenesis

The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and how an indazole-based inhibitor could disrupt this process.

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential this compound derivative.

Future Directions and Concluding Remarks

The this compound scaffold represents a largely untapped area in medicinal chemistry with significant potential. The synthetic accessibility of this core and the diverse biological activities of the broader indazole family provide a strong rationale for its exploration.

Future research should focus on:

-

Library Synthesis: The creation of a diverse library of this compound derivatives with varied substitutions on the hydrazide nitrogen and the indazole ring.

-

Broad Biological Screening: Initial screening against a wide range of cancer cell lines and microbial strains to identify initial hits.

-

Target Identification and Validation: For active compounds, focused efforts to identify the specific molecular target(s) through techniques such as kinase profiling, affinity chromatography, and computational docking studies.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational framework for initiating research into this compound derivatives. By leveraging the established knowledge of the indazole scaffold and employing rigorous experimental methodologies, the scientific community can unlock the therapeutic potential of this promising class of molecules.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 1H-Indazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole moiety, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility, arising from its unique structural and electronic properties, has enabled the development of a multitude of therapeutic agents targeting a wide array of biological pathways. This guide provides a comprehensive exploration of the 1H-indazole core, from its fundamental synthesis to its role in clinically approved drugs and emerging therapeutic candidates. We will delve into the synthetic strategies for its construction, analyze its engagement with key biological targets, and provide practical experimental protocols for its derivatization, offering a holistic view for professionals in the field of drug discovery and development.

The Strategic Advantage of the 1H-Indazole Scaffold

The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is the more thermodynamically stable and is the predominant form in most biological and chemical contexts.[1][2] This stability, coupled with its ability to participate in various non-covalent interactions, makes it an ideal anchor for designing molecules that can effectively bind to the active sites of enzymes and receptors.

The strategic importance of the 1H-indazole core is underscored by its presence in several FDA-approved drugs. These include potent tyrosine kinase inhibitors like Axitinib and Pazopanib, used in the treatment of renal cell carcinoma, and Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer.[3] The scaffold's ability to be readily functionalized at multiple positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, a crucial aspect of drug design.

Synthetic Strategies for Constructing the 1H-Indazole Core

A variety of synthetic methodologies have been developed to construct the 1H-indazole ring system. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we explore some of the most robust and widely used approaches.

Classical and Modern Cyclization Strategies

Traditional methods for 1H-indazole synthesis often rely on the cyclization of appropriately substituted aniline or o-toluidine derivatives. The Jacobson synthesis , for instance, involves the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization.[4] While effective, these classical methods can sometimes be limited by harsh reaction conditions.

More contemporary approaches offer milder conditions and greater functional group tolerance. One such powerful technique is intramolecular C-H bond amination . This method allows for the direct formation of the N-N bond through the cyclization of arylhydrazones, often mediated by transition metal catalysts like silver(I).[5] This strategy provides an efficient route to a diverse range of 3-substituted 1H-indazoles.

Another significant advancement is the use of flow chemistry . This technology offers enhanced safety, reproducibility, and scalability for indazole synthesis, particularly for reactions involving hazardous intermediates like diazonium salts.[6]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination

This protocol describes a general procedure for the synthesis of 1H-indazoles from arylhydrazones using a silver(I) catalyst.

Materials:

-

Arylhydrazone (0.3 mmol)

-

Silver triflimide (AgNTf2) (0.6 mmol)

-

Copper(II) acetate (Cu(OAc)2) (0.15 mmol)

-

1,2-Dichloroethane (1.0 mL)

-

Screw-capped vial with a Teflon-coated magnetic stir bar

Procedure:

-

To a screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf2 (0.6 mmol), and Cu(OAc)2 (0.15 mmol).

-

Add 1,2-dichloroethane (1.0 mL) to the vial under ambient atmosphere.

-

Seal the vial and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, the reaction mixture can be purified by column chromatography on silica gel to isolate the desired 1H-indazole product.[7]

Characterization Data for a Representative Product (Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate):

-

Appearance: White solid

-

Melting Point: 119–121 °C

-

1H NMR (CDCl3): δ 8.32 (d, J = 8.0 Hz, 1H), 7.69 (d, J = 8.5 Hz, 1H), 7.61 (d, J = 8.2 Hz, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.40–7.34 (m, 3H), 4.07 (s, 3H), 2.45 (s, 3H)

-

13C NMR (125 MHz, CDCl3): δ 163.1, 140.3, 138.1, 136.7, 136.4, 130.1, 127.5, 124.4, 123.8, 123.6, 122.3, 110.9, 52.1, 21.2[7]

Protocol 2: Flow Chemistry Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines

This protocol outlines a continuous flow synthesis of 1H-indazoles.

Materials and Equipment:

-

Flow chemistry system with at least two pumps and a heated reactor module.

-

T-mixer and residence time unit (e.g., 10 mL PFA or stainless steel coil).

-

Back pressure regulator.

-

Substituted 2-fluorobenzaldehyde.

-

Methylhydrazine (or other hydrazine derivative).

-

N,N-diisopropylethylamine (DIPEA).

-

N,N-dimethylacetamide (DMA).

Procedure:

-

Solution Preparation:

-

Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.

-

Solution B: Prepare a 1.2 M solution of methylhydrazine and a 1.05 M solution of DIPEA in DMA.

-

-

System Setup:

-

Assemble the flow reactor with a T-mixer to combine the two reagent streams.

-

Set the back pressure regulator to 10-15 bar.

-

Set the reactor temperature to 150 °C.

-

-

Reaction Execution:

-

Pump Solution A and Solution B at equal flow rates through the T-mixer and into the heated reactor coil.

-

-

Work-up and Purification:

-

Collect the output from the reactor and quench with water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

-

The 1H-Indazole Core in Action: Targeting Key Signaling Pathways

The therapeutic efficacy of 1H-indazole-based drugs often stems from their ability to inhibit key enzymes involved in disease progression, particularly protein kinases.

Inhibition of Tyrosine Kinases in Oncology

Many cancers are driven by the aberrant activity of tyrosine kinases, which regulate crucial cellular processes like proliferation, survival, and angiogenesis. The 1H-indazole scaffold has proven to be an excellent template for designing potent and selective tyrosine kinase inhibitors.

Axitinib and Pazopanib: Targeting VEGFR Signaling

Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors that prominently feature the 1H-indazole core. Their primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are central to tumor angiogenesis.[8][9] By binding to the ATP-binding site of VEGFRs, these drugs block the downstream signaling cascades that promote the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[8][9]

In addition to VEGFRs, Pazopanib also targets other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit, further contributing to its anti-tumor activity by disrupting multiple signaling pathways that support tumor growth and the tumor microenvironment.[9]

Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor

Entrectinib is another notable 1H-indazole-containing drug that targets multiple tyrosine kinases, including the Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[4] Gene fusions involving NTRK, ROS1, or ALK can lead to the constitutive activation of these kinases, driving the growth of various solid tumors. Entrectinib effectively inhibits these fusion proteins, blocking downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, and inducing tumor cell death.[4] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against cancers that have metastasized to the brain.[4]

Structure-Activity Relationship (SAR) and Data Presentation

The development of potent and selective 1H-indazole-based inhibitors is guided by a deep understanding of their structure-activity relationships. By systematically modifying the substituents on the indazole core, medicinal chemists can optimize a compound's binding affinity for its target, as well as its pharmacokinetic properties. The following table summarizes the inhibitory activities (IC50 values) of a selection of 1H-indazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.

| Compound ID | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |

| 5a | H | 2-Mercapto-N-(4-chlorophenyl)acetamide | K562 | 9.32 ± 0.59 | [10] |

| 5a | H | 2-Mercapto-N-(4-chlorophenyl)acetamide | A549 | 4.66 ± 0.45 | [10] |

| 5a | H | 2-Mercapto-N-(4-chlorophenyl)acetamide | PC-3 | 15.48 ± 1.33 | [10] |

| 5a | H | 2-Mercapto-N-(4-chlorophenyl)acetamide | Hep-G2 | 12.67 ± 1.31 | [10] |

| 6a | H | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | K562 | 5.19 ± 0.29 | [10] |

| 6a | H | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | A549 | 8.21 ± 0.56 | [10] |

| 6a | H | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | PC-3 | 6.12 ± 0.10 | [10] |

| 6a | H | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | Hep-G2 | 5.62 ± 1.76 | [10] |

| 6o | H | 2-(4-(4-fluorobenzoyl)piperazin-1-yl)acetamide | K562 | 5.15 ± 0.55 | [10] |

| 109 | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | 4-methoxy | EGFR T790M | 5.3 nM | |

| 109 | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | 4-methoxy | EGFR | 8.3 nM | |

| Entrectinib (127) | 5-(3,5-difluorobenzyl) | 3-((4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzoyl)amino) | ALK | 12 nM |

The Clinical Landscape of 1H-Indazole Derivatives

The success of the 1H-indazole scaffold is not limited to approved drugs. A robust pipeline of indazole-containing compounds is currently under investigation in clinical trials for a variety of cancers and other diseases, highlighting the ongoing importance of this privileged core in drug discovery.

| Compound | Target(s) | Indication(s) | Phase | Reference |

| Axitinib | VEGFR-1, -2, -3 | Renal Cell Carcinoma, Thyroid Cancer | Approved | |

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | Approved | [8] |

| Niraparib | PARP-1, PARP-2 | Ovarian Cancer, Breast Cancer | Approved | [1][3] |

| Entrectinib | TRK-A, -B, -C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | Approved | [4] |

| ARRY-371797 | p38α (MAPK14) | LMNA-related dilated cardiomyopathy | Phase II |

Conclusion and Future Perspectives

The 1H-indazole core continues to be a cornerstone of modern medicinal chemistry, providing a versatile and robust scaffold for the design of novel therapeutic agents. Its success is evident in the number of approved drugs and the promising candidates advancing through clinical trials. The ongoing exploration of novel synthetic methodologies, including flow chemistry and C-H activation, will undoubtedly lead to the discovery of new indazole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease deepens, the rational design of 1H-indazole-based molecules targeting novel biological pathways will continue to drive innovation in drug discovery, offering hope for the treatment of a wide range of human ailments.

References

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1H-Indazole-Based Compounds

Abstract: The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-indazole derivatives across several critical therapeutic areas. We will dissect the causal relationships between specific structural modifications and their effects on biological activity, selectivity, and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the design and optimization of novel 1H-indazole-based therapeutics.

Chapter 1: The 1H-Indazole Core: A Privileged Scaffold in Drug Design

The 1H-indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and has become a fixture in a variety of FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, the PARP inhibitor Niraparib, and the 5-HT3 antagonist Granisetron.[1][5] Its unique electronic and structural features allow it to engage in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The core scaffold presents several positions for substitution (N1, C3, C4, C5, C6, and C7), each offering a distinct vector for chemical modification to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Understanding how to strategically modify these positions is the key to successful drug design.

Caption: General structure of the 1H-indazole core highlighting key positions for chemical modification.

Chapter 2: Deciphering the SAR of 1H-Indazole-Based Kinase Inhibitors

The largest and most successful class of 1H-indazole drugs is kinase inhibitors. The scaffold is adept at mimicking the adenine region of ATP, with the N1 nitrogen acting as a key hydrogen bond acceptor. The 1H-indazole-3-amine motif, in particular, has proven to be an exceptionally effective hinge-binding fragment in numerous kinase families.[6]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFR-2 inhibition is a validated anti-angiogenic strategy in oncology.[7] The SAR of indazole-based VEGFR-2 inhibitors is well-defined.

-

C3 Position: An amine or amide at this position is crucial for forming hydrogen bonds with the kinase hinge region.

-

N1 Position: Typically unsubstituted (N-H) to act as a hydrogen bond donor.

-

C5/C6 Positions: These positions are often used to attach larger, solubilizing groups that extend towards the solvent-exposed region of the ATP binding pocket. For example, in a series of indazole–pyrimidine-based inhibitors, methoxy substitutions on a linked phenyl ring were found to be more potent than hydrophobic alkyl or halogen groups.[8]

| Compound ID | C6-Substitution | VEGFR-2 IC50 (nM) | Reference |

| Axitinib | Pyridine-sulfide moiety | 0.2 | [5] |

| Pazopanib | Pyrimidine-sulfonamide | 30 | [9] |

| Compound 30 | N-methyl pyrazole | 1.24 | [7] |

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

ASK1 is a member of the MAPK signaling pathway and a target for inflammatory diseases.[10] SAR studies led to the discovery of compound 15 , which showed excellent in vitro kinase activity and potent cellular effects.[10] Mechanistic studies confirmed that compound 15 suppresses phosphorylation in the downstream ASK1-p38/JNK signaling pathway.[10]

Caption: Inhibition of the ASK1 signaling pathway by 1H-indazole derivatives.

Other Notable Kinase Targets

-

Polo-like Kinase 4 (PLK4): Optimization of a lead compound through functional group migration led to compound C05 , which exhibited exceptional kinase inhibitory activity with an IC50 < 0.1 nM.[11]

-

Protein Kinase B (Akt): Indazole-pyridine analogues have been developed as potent, ATP-competitive inhibitors, with one lead compound showing a Ki of 0.16 nM.[12]

-

Bcr-Abl: A series of 1H-indazol-3-amine derivatives were synthesized, with compound 89 showing potent inhibition of both wild-type Bcr-Abl (IC50 = 0.014 µM) and the T315I mutant.[9]

Chapter 3: SAR of 1H-Indazole-Based Cannabinoid Receptor Modulators

The 1H-indazole core has largely replaced the indole scaffold in modern synthetic cannabinoid receptor agonists (SCRAs) due to increased potency.[13] These compounds are potent agonists of both CB1 and CB2 receptors.[14]

The general pharmacophore consists of four key regions:

-

N1-Tail: Usually a linear or branched alkyl chain (e.g., pentyl) or a fluorinated derivative, which occupies a hydrophobic pocket.

-

1H-Indazole Core: Provides the foundational binding interactions. Halogenation at the C5 position is a recent modification, though its effect on SAR is inconsistent.[15]

-

C3-Linker: A carboxamide is the most common linker, providing a critical hydrogen bond.

-

Head Group: Often a bulky amino acid-derived moiety like L-valinamide or L-tert-leucinamide, which provides key interactions and influences potency.[13][14]

| Compound | Core | C3-Linker | Head Group | CB1 EC50 (nM) | Reference |

| ADB-PINACA | Indazole | Carboxamide | (S)-ADB | 0.88 | [14] |

| 5F-ADB-PINACA | 5-Fluoro-Indazole | Carboxamide | (S)-ADB | 0.24 | [14] |